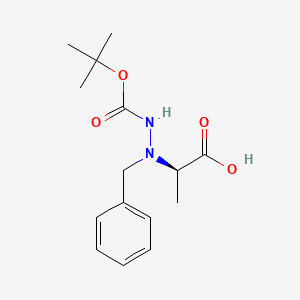

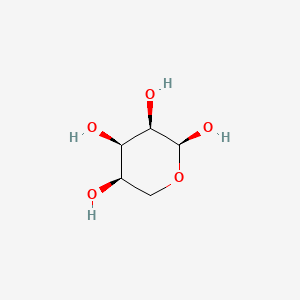

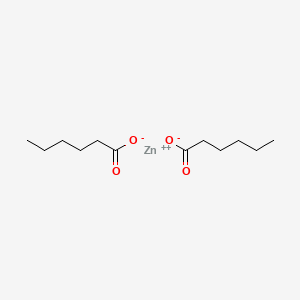

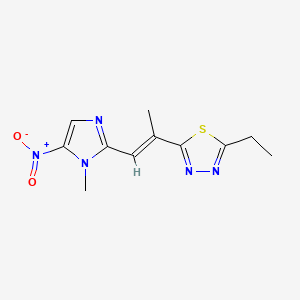

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde

Overview

Description

(E)-3-(5-Chloro-2-hydroxyphenyl)acrylaldehyde, or 5-chlorosalicylaldehyde, is a naturally occurring compound that has been used for a variety of purposes in scientific research. It is a colorless, crystalline compound that has a sweet, floral odor. The compound is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. It has been studied extensively in the laboratory, and its use in research has been increasing in recent years.

Scientific Research Applications

Synthesis and Material Development

- A study focused on the solid state synthesis and crystal growth of organic crystalline species derived from reactions involving compounds similar to "(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde". The research highlighted the formation of new organic entities through solid-state reactions, contributing to advancements in material science and crystal engineering (Gupta et al., 2013).

Chemical Reactions and Mechanisms

- Research on the Baylis-Hillman reaction in polar solvents demonstrated significant rate acceleration when conducted in water, implicating the dominant role of hydrogen bonding over hydrophobic effects. This study provides insights into the reaction mechanisms and the effects of solvents on chemical processes, which could be relevant for reactions involving "(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde" (Aggarwal et al., 2002).

Photoluminescence and Nickel Complexes

- A publication on synthesis, structure, and photoluminescence properties of functionalized azoimine ligands and their nickel complexes opens up possibilities for the use of "(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde" in creating photoluminescent materials and exploring their applications in optics and materials science (Parua et al., 2015).

Medicinal Chemistry

- In medicinal chemistry, studies on cytotoxic neolignans from traditional Chinese medicine indicate the potential for compounds similar to "(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde" to serve as frameworks for developing new therapeutic agents. Such research highlights the compound's relevance in drug discovery and development (Ma et al., 2017).

Advanced Materials

- Investigations into the synthesis and copolymerization of novel acrylates, including those with structures bearing resemblance to "(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde", are pivotal for the development of new polymeric materials. Such studies contribute to the fields of polymer science and materials engineering, offering insights into the properties and applications of novel copolymers (Whelpley et al., 2022).

properties

IUPAC Name |

(E)-3-(5-chloro-2-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBSLXPPYNMYNJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419036 | |

| Record name | NSC110721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde | |

CAS RN |

33538-98-6 | |

| Record name | NSC110721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC110721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.